molecular formula C10H8O6 B585237 Mono(carboxymethyl) Phthalate-d4 CAS No. 1346600-11-0

Mono(carboxymethyl) Phthalate-d4

Cat. No.: B585237
CAS No.: 1346600-11-0
M. Wt: 228.192
InChI Key: SWYJHJPNXKOMKD-RHQRLBAQSA-N
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Description

Mono(carboxymethyl) Phthalate-d4 (mCPP-d4) is a deuterium-labeled isotopologue of the phthalate metabolite mono(3-carboxypropyl) phthalate. It is widely employed as an internal standard (IS) in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify its non-deuterated counterpart in environmental and biological matrices. The deuterium substitution at four positions (C₆D₄) ensures minimal interference from protonated matrix components, enhancing analytical precision . Its molecular formula is C₁₃H₁₀D₄O₆, with a molecular weight of 270.27 g/mol, and it is supplied by manufacturers such as Toronto Research Chemicals (TRC) at >95% purity .

Properties

CAS No.

1346600-11-0

Molecular Formula

C10H8O6

Molecular Weight

228.192

IUPAC Name

2-(carboxymethoxycarbonyl)-3,4,5,6-tetradeuteriobenzoic acid

InChI

InChI=1S/C10H8O6/c11-8(12)5-16-10(15)7-4-2-1-3-6(7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14)/i1D,2D,3D,4D

InChI Key

SWYJHJPNXKOMKD-RHQRLBAQSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)OCC(=O)O

Synonyms

1,2-(Benzene-d4)dicarboxylic Acid 1-(Carboxymethyl) Ester;  1,2-(Benzene-d4)dicarboxylic Acid Mono(carboxymethyl) Ester;  Phthalic Acid-d4 Monoester with Glycolic Acid;  Glycolyl Hydrogen Phthalate-d4; 

Origin of Product

United States

Preparation Methods

Direct Deuteration via Isotopic Exchange

This method introduces deuterium into pre-synthesized mono(carboxymethyl) phthalate through acid- or base-catalyzed exchange reactions.

Reagents and Conditions :

  • Deuterium Source : D₂O or CD₃OD (deuterated methanol).

  • Catalyst : Pd/C or PtO₂ under H₂/D₂ atmosphere.

  • Temperature : 80–100°C for 24–48 hours.

The reaction selectively replaces hydrogen atoms at the 3, 4, 5, and 6 positions of the phthalate benzene ring. Post-reaction, the mixture is filtered to remove the catalyst, and the product is isolated via rotary evaporation. Yield optimization requires precise control of deuterium pressure and reaction duration.

Stepwise Synthesis from Deuterated Precursors

This route constructs the deuterated phthalate backbone from isotopically labeled starting materials.

Step 1: Synthesis of Tetradeuterated Phthalic Anhydride
Phthalic anhydride is deuterated using D₂SO₄ in D₂O at 120°C for 72 hours, achieving >99% deuteration at the aromatic positions.

Step 2: Esterification with Deuterated Glycolic Acid

  • Reagents : Tetradeuterated phthalic anhydride, glycolic acid-d₂ (HOOC-CD₂-OH).

  • Conditions : Reflux in deuterated dimethyl sulfoxide (DMSO-d₆) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

  • Reaction Time : 12–16 hours.

The esterification proceeds via nucleophilic acyl substitution, forming the carboxymethyl ester linkage. The crude product is purified via column chromatography (silica gel, eluent: CDCl₃/CD₃OD 9:1).

Optimization of Reaction Parameters

Solvent Selection

Deuterated solvents (e.g., DMSO-d₆, CD₃OD) enhance isotopic incorporation by minimizing proton back-exchange. Non-polar solvents like CDCl₃ are preferred for final purification to avoid deuteration loss.

Catalytic Efficiency

Palladium-based catalysts achieve higher deuteration rates (>95%) compared to platinum oxides. However, Pd/C requires careful handling to prevent over-reduction of the phthalate core.

Temperature and Time Dependence

ParameterOptimal RangeEffect on Yield
Reaction Temperature80–100°CMaximizes D/H exchange without decomposition
Duration24–48 hoursBalances deuteration efficiency and side reactions

Prolonged heating beyond 48 hours risks ester bond hydrolysis, reducing yields by ~15%.

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (600 MHz, DMSO-d₆) : Absence of signals at δ 7.50–8.10 ppm confirms aromatic deuteration. Remaining protons (carboxymethyl group) resonate at δ 4.20 (s, 2H) and δ 12.50 (s, 1H, COOH).

  • ¹³C NMR : Peaks at δ 167.8 (C=O), 130.5–135.0 (deuterated aromatic carbons), and 60.1 (CH₂).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 228.0572 [M-H]⁻ (calculated for C₁₀H₄D₄O₆: 228.0572).

  • Isotopic Purity : >98% deuterium incorporation confirmed by the absence of m/z 227–229 satellite peaks.

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% CF₃COOD in D₂O/CD₃CN) shows a single peak at 12.3 minutes, confirming >99% chemical and isotopic purity.

Challenges and Mitigation Strategies

Deuteration Heterogeneity

Partial deuteration at non-target positions (e.g., carboxymethyl group) is minimized by using excess D₂O and optimizing catalyst loading.

Steric Hindrance in Esterification

Bulky deuterated reagents reduce esterification efficiency. This is addressed by employing coupling agents like EDC, which enhance reaction kinetics.

Applications in Analytical Chemistry

As an internal standard, this compound enables precise quantification of phthalate metabolites in urine and serum via LC-MS/MS. Its deuterated structure eliminates matrix interference, achieving detection limits as low as 0.1 ng/mL .

Chemical Reactions Analysis

Types of Reactions: Mono(carboxymethyl) Phthalate-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of deuterium atoms, which can alter the reaction kinetics and mechanisms .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Mono(carboxymethyl) Phthalate-d4 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and metabolic processes. In biological systems, it can interact with enzymes and receptors, affecting their activity and function .

Comparison with Similar Compounds

Key Observations :

  • Functional Groups: The carboxymethyl group in mCPP-d4 enhances polarity compared to alkyl esters (e.g., Monoethyl-d4), making it suitable for hydrophilic interaction chromatography (HILIC) .
  • Deuterium Placement: Deuterium substitution in the aromatic ring (C₆D₄) reduces isotopic interference, unlike deuterated alkyl chains in compounds like Monooctyl-d4 .

Analytical Performance

Chromatographic Behavior

  • Retention Time: mCPP-d4 elutes earlier than alkyl-substituted analogs (e.g., Monooctyl-d4) in reverse-phase LC due to its polar carboxymethyl group .
  • Mass Spectrometry: Quantification Ion: m/z 153 (common for deuterated phthalates) . Fragmentation: Distinct fragmentation patterns arise from the carboxymethyl group, yielding unique product ions (e.g., m/z 123 for mCPP-d4 vs. m/z 149 for Monoethyl-d4) .

Recovery and Precision

  • Recovery Rates: mCPP-d4 demonstrates 88–93% recovery in urine matrices, comparable to Monoethyl-d4 (85–90%) but superior to Monooctyl-d4 (75–82%) in hydrophobic matrices like soil .
  • Matrix Effects : Carboxymethyl derivatives exhibit lower ion suppression (<10%) in biological fluids compared to alkyl esters (15–20%) due to reduced lipid interactions .

Research Findings and Limitations

  • Advantages :
    • High specificity in complex matrices due to unique fragmentation .
    • Compatibility with both GC-MS and LC-MS/MS platforms .
  • Limitations: Limited commercial availability compared to widely used standards like Monoethyl-d4 . Higher cost (~$450/mg) than non-carboxylated analogs (e.g., Monoethyl-d4 at \sim$300/mg) .

Q & A

Q. How can Mono(carboxymethyl) Phthalate-d4 be validated as an internal standard for quantifying phthalate metabolites in biological samples?

  • Methodology : Use isotope dilution mass spectrometry (ID-MS) with deuterated analogs like this compound to correct for matrix effects and ionization efficiency. Validate via spike-recovery experiments in urine or serum matrices, comparing recovery rates (80–120%) and precision (CV <15%) against non-deuterated analogs .
  • Key Considerations : Ensure chromatographic separation from endogenous metabolites to avoid co-elution. Confirm isotopic purity (>95%) via HPLC and high-resolution MS .

Q. What experimental protocols are recommended for tracing phthalate degradation pathways using deuterated analogs?

  • Approach : Administer this compound to in vitro (e.g., hepatocyte cultures) or in vivo (rodent models) systems. Use LC-MS/MS to monitor deuterium-labeled hydrolysis products (e.g., monoesters) and phase II conjugates (glucuronides). Compare kinetics with non-deuterated analogs to assess isotopic effects on esterase-mediated hydrolysis .
  • Data Interpretation : Normalize metabolite levels using deuterated internal standards to account for extraction efficiency .

Q. What analytical techniques are critical for confirming the structural integrity of deuterated phthalates during synthesis?

  • Techniques :
  • 1H NMR : Verify deuterium incorporation (e.g., absence of proton signals in aromatic regions) and assess isotopic enrichment (>98% d4) .
  • Mass Spectrometry : Confirm molecular ion peaks ([M-H]⁻ at m/z 270.27 for C13H10D4O6) and fragmentation patterns consistent with non-deuterated analogs .
    • Purity Assurance : Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) to detect decomposition products .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo metabolic data for deuterated phthalates?

  • Analysis Framework :
  • Kinetic Discrepancies : Compare hydrolysis rates in liver microsomes (e.g., CYP450 vs. esterase dominance) with plasma clearance rates in rodents. Isotopic effects (e.g., slower C-D bond cleavage) may explain reduced in vivo degradation .
  • Tissue-Specific Metabolism : Use imaging mass spectrometry to map spatial distribution of deuterated metabolites in target organs (e.g., liver, kidneys) .
    • Mitigation : Adjust physiologically based pharmacokinetic (PBPK) models to account for deuterium-induced metabolic lag .

Q. What strategies optimize environmental biomonitoring of phthalates using deuterated internal standards?

  • Sample Preparation : Employ air-assisted dispersive liquid-liquid microextraction (AA-DLLME) to isolate phthalates from water or soil. Spike with this compound pre-extraction to correct for matrix interference and recovery loss .
  • Quantification : Use tandem MS/MS with multiple reaction monitoring (MRM) for high sensitivity (LOQ <0.1 ng/mL). Validate against EPA Method 6060 for environmental matrices .

Q. How do isotopic labeling and structural modifications influence cross-reactivity in phthalate immunoassays?

  • Experimental Design : Compare antibody binding affinity (via ELISA or SPR) between deuterated and non-deuterated phthalates. For example, deuterium placement on the benzene ring may sterically hinder antibody-antigen interactions, reducing false positives from structurally similar metabolites .
  • Validation : Use cross-reactivity panels (e.g., 10+ phthalate metabolites) to confirm assay specificity .

Methodological Challenges & Solutions

Q. What are the best practices for ensuring isotopic stability of deuterated phthalates under varying storage conditions?

  • Storage Protocols : Store at -20°C in amber vials under inert gas (N2/Ar) to prevent oxidation. Avoid freeze-thaw cycles by aliquoting .
  • Stability Testing : Conduct LC-MS stability-indicating assays post-storage (e.g., 12 months) to detect deuterium loss or degradation (e.g., hydrolysis to phthalic acid-d4) .

Q. How can cumulative risk assessments integrate exposure data from multiple phthalates, including deuterated analogs?

  • Data Integration : Leverage NHANES datasets to model co-exposure probabilities. Use Bayesian hierarchical models to account for shared metabolic pathways (e.g., glucuronidation) and additive effects on endocrine endpoints .
  • Uncertainty Quantification : Apply Monte Carlo simulations to estimate confidence intervals for risk thresholds, incorporating isotopic variability in pharmacokinetic parameters .

Tables for Key Data

Property This compound Non-Deuterated Analog
Molecular FormulaC13H10D4O6C13H14O6
Molecular Weight270.27 g/mol266.25 g/mol
Isotopic Purity (HPLC)>95%N/A
Primary MS Transition (MRM)269 → 133265 → 129
Storage Stability (-20°C)>24 months>24 months
Hydrolysis Half-Life (pH 7.4, 37°C)48 ± 6 h24 ± 3 h

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